molecular formula C24H28N4O B11488329 5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11488329
M. Wt: 388.5 g/mol
InChI Key: OOIOCTIFESICLL-UHFFFAOYSA-N
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Description

“5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of pyrimidinones. This compound features a pyrimidine ring substituted with various functional groups, including a dimethylbenzyl group, a methyl group, and a phenylpiperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a diketone or an amidine, the pyrimidine ring can be constructed through cyclization reactions.

    Substitution Reactions:

    Final Modifications: The final steps may involve purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

“5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor antagonists, or agonists. They may interact with specific proteins or nucleic acids, influencing biological pathways.

Medicine

In medicinal chemistry, such compounds are often investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial effects.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor signaling pathways.

    Affect Gene Expression: Influencing transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O/c1-17-13-18(2)15-20(14-17)16-22-19(3)25-24(26-23(22)29)28-11-9-27(10-12-28)21-7-5-4-6-8-21/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,26,29)

InChI Key

OOIOCTIFESICLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C)C

Origin of Product

United States

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